molecular formula C7H4F2N2S B1167837 MTF1 protein CAS No. 122319-59-9

MTF1 protein

Cat. No.: B1167837
CAS No.: 122319-59-9
Attention: For research use only. Not for human or veterinary use.
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Description

The MTF1 protein, or Metal Regulatory Transcription Factor 1, is a nucleocytoplasmic shuttling transcription factor that is a master regulator of metal homeostasis and cellular stress responses . This protein contains six C2H2-type zinc fingers that facilitate its binding to Metal Response Elements (MREs) in the promoters of target genes . MTF1 is activated in response to various stress stimuli, including heavy metals like zinc, cadmium, and copper, as well as oxidative stress and hypoxia . Upon activation, it accumulates in the nucleus and induces the expression of genes involved in detoxification and protection, such as metallothioneins (MTs) and metal transporters like ZnT1 . This transcription factor is a critical target for research in chemical carcinogenesis and toxicology. Studies have shown that MTF1 plays an essential upstream role in the transformation of benign cells into malignant ones upon chronic cadmium exposure, activating oncogenic signaling pathways through factors like ZIC2 . Its function is also vital in understanding the cellular response to environmental toxicants, as it is specifically required for the induction of metallothionein genes in human pulmonary alveolar epithelial cells exposed to certain disinfectants . Beyond metal toxicity, MTF1's role is being explored in various cancers, including low-grade glioma, where its expression is linked to prognosis and immune cell infiltration . For research applications, recombinant human this compound is typically produced in expression systems like E. coli or HEK293T cells and may be offered with tags such as GST or His for purification and detection . Researchers should note that the observed molecular weight on a Western blot may be approximately 65-70 kDa, which can differ from the calculated molecular weight due to post-translational modifications or protein structure . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

122319-59-9

Molecular Formula

C7H4F2N2S

Synonyms

MTF1 protein

Origin of Product

United States

Scientific Research Applications

Role in Neurodegenerative Diseases

Huntington's Disease Research

MTF1 has emerged as a significant player in the context of Huntington's disease, a neurodegenerative disorder caused by the mutation of the huntingtin gene. Recent studies have demonstrated that increased levels of MTF1 can mitigate the toxic effects of mutant huntingtin (mHTT) protein. Specifically, MTF1 has been shown to:

  • Counteract Oxidative Stress : MTF1 reduces oxidative stress associated with mHTT toxicity in both cellular and animal models .
  • Alleviate Motor Defects : In mouse models, the delivery of MTF1 via adeno-associated virus vectors resulted in improved motor functions and reduced mHTT aggregates .
  • Potential Therapeutic Strategy : These findings suggest that enhancing MTF1 expression may offer new therapeutic avenues for treating Huntington's disease by targeting mHTT-induced cellular damage .

Cancer Research Applications

Prognostic and Immunological Role

MTF1 is implicated in various cancers, where its expression levels correlate with tumor progression and patient outcomes. Key findings include:

  • Pan-Cancer Analysis : Bioinformatics analyses have revealed that MTF1 expression is dysregulated across multiple cancer types, indicating its potential as a biomarker for prognosis .
  • Tumor Microenvironment Interaction : MTF1 has been linked to immune cell infiltration within tumors, suggesting a role in modulating the immune landscape of cancers. Higher MTF1 levels were associated with specific immune cell types, such as plasmacytoid dendritic cells and central memory T cells .
  • Epithelial to Mesenchymal Transition (EMT) : In ovarian cancer, MTF1 promotes EMT, which is crucial for metastasis. Knockout studies showed that loss of MTF1 inhibited cell migration and invasion by upregulating epithelial markers while downregulating mesenchymal markers .

Metal Homeostasis and Toxicity Response

MTF1 is essential for maintaining metal ion homeostasis within cells. It regulates the expression of metallothioneins and other genes involved in metal detoxification:

  • Zinc Regulation : MTF1 plays a pivotal role in zinc homeostasis by regulating genes that facilitate zinc absorption and distribution .
  • Response to Metal Toxicity : Studies have shown that MTF1 activation can mitigate cellular damage caused by excess metal ions, thus serving as a protective mechanism against metal toxicity .

Potential Therapeutic Target

Given its involvement in critical cellular processes and disease mechanisms, MTF1 represents a promising therapeutic target:

  • Gene Therapy Approaches : Strategies to enhance MTF1 expression or activity could lead to novel treatments for conditions such as Huntington's disease and various cancers .
  • Small Molecule Modulators : Ongoing research aims to identify small molecules that can increase MTF1 activity, potentially leading to effective interventions against diseases characterized by oxidative stress and metal dysregulation .

Comprehensive Data Table

Application AreaKey FindingsReferences
Neurodegenerative Diseases- Reduces mHTT toxicity
- Improves motor function in mouse models
Cancer Research- Biomarker for prognosis
- Modulates immune response
- Promotes EMT
Metal Homeostasis- Regulates metallothionein expression
- Protects against metal toxicity
Therapeutic Potential- Gene therapy strategies
- Small molecule modulators

Chemical Reactions Analysis

Metal Ion Binding and Activation

MTF1 binds metals through distinct structural domains, enabling its transcriptional activity:

Metal Ion Binding Site Effect on Activity Reference
Zinc (Zn²⁺)Cys₂His₂ zinc finger domain (6 motifs)Stabilizes DNA-binding capacity; triggers nuclear translocation and promoter binding.
Copper (Cu⁺)C-terminal tetra-cysteine motifEnhances MTF1 expression, chromatin binding, and myogenic differentiation.
  • Zinc Binding :

    • MTF1 requires Zn²⁺ to saturate its six zinc fingers, enabling conformational changes necessary for DNA recognition at metal response elements (MREs: -TGCRCNC- ) .

    • Zn²⁺ release from metallothioneins (MTs) under oxidative stress activates MTF1 by increasing cytoplasmic Zn²⁺ availability .

  • Copper Binding :

    • Cu⁺ binds stoichiometrically to MTF1’s C-terminal cysteine-rich region (Cys-X₃-Cys-X-Cys-X₃-Cys), promoting its interaction with myogenic promoters (e.g., MyoD, Myogenin) .

    • Cu⁺ supplementation (30 µM CuSO₄) increases MTF1-DNA binding efficiency by 2.5-fold in differentiating myoblasts .

Post-Translational Modifications

MTF1 activity is modulated by phosphorylation and redox-sensitive modifications:

Modification Effect Reference
PhosphorylationEnhances nuclear export under basal conditions; dephosphorylation activates DNA binding.
Redox-sensitive cysteinesOxidation (e.g., H₂O₂ exposure) disrupts zinc finger integrity, impairing DNA binding.
  • Phosphorylation :

    • Dephosphorylation at serine residues (e.g., S475 in humans) is required for nuclear retention and promoter binding .

    • Kinases such as casein kinase II (CK2) regulate MTF1’s shuttling between cytoplasm and nucleus .

DNA Binding and Transcriptional Regulation

MTF1 binds MREs in target gene promoters, often cooperating with other transcription factors:

Target Gene MRE Sequence Biological Role Reference
Metallothionein 1 (MT1)-TGCRCNC-Detoxification of heavy metals (Zn, Cu, Cd).
ZnT1 (SLC30A1)-TGCRCNC-Zinc efflux to maintain cytoplasmic Zn²⁺ homeostasis.
MyoD-TGCRCNC-Skeletal muscle differentiation via MyoD-MTF1 complex.
  • Cooperative Binding :

    • MTF1 forms a complex with MyoD at myogenic promoters (e.g., Myogenin), enhancing transcriptional activation during muscle differentiation .

    • Chromatin immunoprecipitation (ChIP-seq) identified 993 shared MTF1 binding peaks in Cu⁺-supplemented myoblasts, including Adam9 and Cadherin 15 .

Redox and Hypoxic Stress Responses

MTF1 mediates antioxidant and hypoxia adaptation through dual mechanisms:

  • Antioxidant Defense :

    • MTF1 upregulates Sepw1 (selenoprotein W1), which scavenges ROS via glutathione binding .

    • Zn²⁺ released from MTs under oxidative stress activates MTF1, inducing metallothionein synthesis .

  • Hypoxia Adaptation :

    • MTF1 stabilizes HIF-1α (hypoxia-inducible factor 1α) by modulating nuclear Zn²⁺ levels, enabling HIF-1 target gene expression (e.g., Glut1, Epo) .

Interactions with Signaling Pathways

MTF1 crosstalks with NF-κB and insulin biosynthesis pathways:

  • NF-κB Regulation :

    • MTF1 inhibits NF-κB by increasing cytoplasmic Zn²⁺, which blocks IκB kinase (IKK) activity and reduces pro-inflammatory cytokine production (e.g., TNF-α, IL-6) .

  • Insulin Synthesis :

    • MTF1 binds MREs in Ins1/Ins2 promoters, enhancing insulin transcription in pancreatic β-cells. ZnT7 overexpression increases MTF1-mediated insulin production by 2-fold .

Comparison with Similar Compounds

Structural Comparison

Feature MTF1 HIF-1α NRF2 Sp1
Domains Zinc fingers, N/C-terminal bHLH-PAS domains bZIP, Neh domains Zinc fingers
Metal Binding Directly binds Zn²⁺, Cu²⁺ Oxygen-sensitive (no metals) Indirect via KEAP1 Zinc-dependent DNA binding
Regulatory Motifs MREs in promoters Hypoxia-response elements Antioxidant-response elements GC-rich regions

Key Differences :

  • MTF1 uniquely binds metals directly through zinc fingers, whereas HIF-1α and NRF2 respond to oxygen/redox signals .
  • Sp1 lacks metal-specific regulatory roles but shares zinc finger structural homology .

Functional Comparison

Function MTF1 HIF-1α NRF2 Sp1
Primary Role Metal homeostasis, stress response Hypoxia adaptation Oxidative stress response Transcriptional activation
Key Targets MT1, MMPs, ATP7B VEGF, PlGF HMOX1, NQO1 Housekeeping genes
Stress Activation Heavy metals, oxidative stress Low oxygen Electrophiles, ROS Constitutive/phosphorylation
Cancer Role Dual (pro-/anti-tumor) Angiogenesis promoter Chemoresistance Proliferation/differentiation

Research Findings :

  • MTF1 vs. HIF-1α : Both induce Placenta Growth Factor (PlGF) under hypoxia, but MTF1 requires oncogenic Ras for maximal activation .
  • MTF1 vs. NRF2 : MTF1 protects against ferroptosis via nuclear translocation, while NRF2 upregulates antioxidant genes .
  • MTF1 vs. Sp1 : MTF1 regulates metal-specific genes, whereas Sp1 broadly activates promoters like GTSE1 in cancer .

Disease Implications

Disease MTF1 Findings HIF-1α Findings NRF2 Findings Sp1 Findings
Liver Cancer Upregulated (LIHC) Promotes angiogenesis Chemoresistance Overexpressed
Gastric Cancer Downregulated (prognostic marker) Limited role Protective Proliferation
Neurodegeneration Not reported Not reported Protective (Alzheimer’s) Not reported
Ischemic Injury Modulates zinc homeostasis Key mediator Redox balance Not reported

Contradictions :

  • MTF1 is upregulated in LIHC but downregulated in gastric cancer, highlighting tissue-specific roles .
  • HIF-1α and MTF1 synergize in hypoxic tumors but regulate distinct pathways .

Regulatory Mechanisms

Mechanism MTF1 HIF-1α NRF2
Activation Signal Heavy metals (Zn²⁺, Cu²⁺) Hypoxia Oxidative stress
Key Partners SIRT6 (deacetylation) ARNT KEAP1
Inhibitors XAF1 (apoptosis promoter) PHDs (oxygen-dependent) KEAP1 (ubiquitination)

Unique Pathways :

  • MTF1 requires SIRT6 for deacetylation and nuclear translocation in hepatic defense .
  • NRF2 is degraded via KEAP1 under normal conditions but stabilized during stress .

Data Tables

Table 1: Expression Patterns in Cancers

Cancer Type MTF1 Expression HIF-1α Expression NRF2 Expression
Liver (LIHC) Upregulated Upregulated Upregulated
Gastric (GC) Downregulated Variable Upregulated
Lung (LUAD) Downregulated Upregulated Upregulated

Table 2: Prognostic Significance

Gene Poor Prognosis Cancers Protective Cancers
MTF1 LIHC, LGG KIRC, ovarian cancer
HIF-1α Breast, pancreatic Rare
NRF2 Lung, liver Colorectal

Research Findings

  • MTF1 in LIHC : METTL3 acetylation stabilizes MTF1 mRNA, driving proliferation .
  • MTF1 vs. ATP7B : A homozygous MTF1-binding site variant in ATP7B causes Wilson’s disease .
  • Therapeutic Potential: MTF1 knockdown suppresses ovarian cancer metastasis , while its overexpression correlates with chemoresistance in LIHC .

Preparation Methods

Bacterial Expression Systems

MTF1 has been successfully expressed in Escherichia coli for structural and biochemical studies. The full-length murine MTF1 (mMtf1) was cloned into a pET vector with an N-terminal glutathione S-transferase (GST) tag to enhance solubility. Induction with isopropyl β-D-1-thiogalactopyranoside (IPTG) at 0.5 mM for 16 hours at 18°C yielded soluble protein. After cell lysis via sonication, the GST-tagged MTF1 was purified using glutathione-affinity chromatography, followed by tobacco etch virus (TEV) protease cleavage to remove the tag. However, bacterial systems often lack post-translational modifications required for MTF1’s metal-sensing functions, necessitating refolding steps in the presence of Zn²⁺ or Cu⁺ ions.

Mammalian Expression Systems

For functional studies in mammalian cells, MTF1 has been expressed in primary myoblasts and HEK293T cells. The pET-GST/TEV/mMtf1 plasmid was transfected using lentiviral vectors, with transduction efficiency monitored via fluorescence-activated cell sorting (FACS). Differentiation-specific expression in myoblasts required collagen-coated plates and serum-free media supplemented with insulin (10 µg/ml) to activate myogenic pathways. Nuclear localization of MTF1 increased during differentiation, as confirmed by immunofluorescence using anti-MTF1 antibodies (1:100 dilution) and Alexa-488-conjugated secondary antibodies.

Yeast-Based Expression

In Saccharomyces cerevisiae, MTF1 (encoded by S. cerevisiae gene YDR033W) was co-expressed with mitochondrial RNA polymerase (Rpo41) for studying promoter binding. His-tagged Mtf1 and Rpo41 were co-purified using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography, followed by size-exclusion chromatography to remove aggregates. Yeast systems are advantageous for studying mitochondrial transcription but require stringent anaerobic conditions to prevent oxidative damage to metal-binding cysteine residues.

Purification and Metal Reconstitution

Affinity Chromatography

GST- and His-tagged MTF1 constructs are mainstream for affinity-based purification. GST-tagged MTF1 binds glutathione sepharose 4B resin with a typical yield of 2–3 mg per liter of bacterial culture. His-tagged MTF1, purified via Ni-NTA resin, achieves higher yields (4–5 mg/L) but may require imidazole gradient elution (20–250 mM) to minimize co-purification of bacterial chaperones.

Metal Ion Supplementation

MTF1’s C-terminal tetra-cysteine motif binds Cu⁺ stoichiometrically (1:4 molar ratio). Reconstitution involves incubating purified MTF1 with 100 µM CuSO₄ in buffer containing 10 mM tris(2-carboxyethyl)phosphine (TCEP) to maintain reducing conditions. Atomic absorption spectroscopy confirmed 3.8 ± 0.2 Cu⁺ ions per MTF1 molecule after dialysis against metal-free buffer. For Zn²⁺-bound MTF1, 50 µM ZnCl₂ was added during refolding, achieving 85% metal occupancy.

Validation of Functional Integrity

DNA-Binding Assays

Electrophoretic mobility shift assays (EMSAs) using a 45-bp metal response element (MRE: 5ʹ-TGCRCNC-3ʹ) confirmed MTF1’s DNA-binding capacity. MTF1 (100 nM) incubated with ³²P-labeled MRE probe (10 nM) in 20 mM HEPES (pH 7.5), 50 mM KCl, and 5% glycerol showed shifted bands on 6% native PAGE, with binding enhanced by Cu⁺ addition (30 µM).

Chromatin Immunoprecipitation (ChIP)

ChIP-seq in differentiating myoblasts revealed MTF1 binding at promoters of myogenic genes (e.g., MyoD1, Myogenin). Crosslinking with 1% formaldehyde, sonication to shear DNA to 200–500 bp, and immunoprecipitation with anti-MTF1 antibodies (1:50 dilution) enriched MRE-containing regions by 15-fold compared to IgG controls.

Challenges and Optimization Strategies

Solubility and Aggregation

Bacterial-expressed MTF1 often forms inclusion bodies. Solubility was improved by lowering induction temperature (18°C), adding 0.5 M arginine to the lysis buffer, and co-expressing with E. coli chaperones GroEL/GroES. Mammalian systems circumvent this but require costly media and longer cultivation times.

Post-Translational Modifications

Phosphorylation at Ser-435 and Ser-438 regulates MTF1 nuclear translocation. Co-expression with protein phosphatase 1 (PP1) in HEK293T cells increased nuclear MTF1 levels by 40%, as quantified by subcellular fractionation and Western blotting.

Comparative Analysis of Preparation Methods

Parameter Bacterial System Mammalian System Yeast System
Yield2–5 mg/L0.1–0.5 mg/L1–2 mg/L
Post-Translational ModificationsNonePhosphorylation, GlycosylationAcetylation
Metal ReconstitutionRequiredNot requiredRequired
Cost per Milligram$50$500$200
Functional ValidationEMSA, CD SpectroscopyChIP, Transcriptional AssaysPromoter-Binding Assays

Q & A

Q. What mechanisms underlie MTF1's context-dependent regulation of oxidative stress?

  • Answer: In LIHC, MTF1 knockdown increases ROS and apoptosis, while in lung cancer, MTF1 nuclear translocation (via ATM suppression) activates ferroptosis resistance. Redox-sensitive reporters (e.g., H2DCFDA) and ChIP-seq for MREs elucidate cell-type-specific pathways .

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